molecular formula C3Lu2O9 B1594392 Dilutetium tricarbonate CAS No. 5895-53-4

Dilutetium tricarbonate

Cat. No.: B1594392
CAS No.: 5895-53-4
M. Wt: 529.96 g/mol
InChI Key: UMTLFFUVLKOSNA-UHFFFAOYSA-H
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Description

Dilutetium tricarbonate is a chemical compound with the molecular formula C₃Lu₂O₉. It is a white, hygroscopic substance that is sensitive to moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dilutetium tricarbonate typically involves the reaction of lutetium oxide with carbon dioxide under controlled conditions. The reaction is carried out in an anhydrous environment to prevent moisture from affecting the product. The general reaction can be represented as:

2Lu2O3+3CO22Lu2(CO3)32Lu₂O₃ + 3CO₂ → 2Lu₂(CO₃)₃ 2Lu2​O3​+3CO2​→2Lu2​(CO3​)3​

This reaction requires precise temperature and pressure control to ensure the formation of the desired tricarbonate compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where lutetium oxide is exposed to carbon dioxide gas. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Dilutetium tricarbonate undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents, this compound can be converted to lutetium oxide and carbon dioxide.

    Reduction: Under reducing conditions, it can be reduced to lutetium metal and carbon monoxide.

    Substitution: It can participate in substitution reactions where the carbonate groups are replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride.

    Substitution: Various acids or bases can be used to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Lutetium oxide (Lu₂O₃) and carbon dioxide (CO₂).

    Reduction: Lutetium metal (Lu) and carbon monoxide (CO).

    Substitution: Depending on the substituent, various lutetium salts can be formed.

Scientific Research Applications

Dilutetium tricarbonate has several applications in scientific research:

Mechanism of Action

The mechanism by which dilutetium tricarbonate exerts its effects is primarily through its interaction with other chemical species. In biological systems, it can interact with cellular components, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence processes such as oxidative stress and cellular respiration .

Comparison with Similar Compounds

    Lutetium Carbonate: Similar in composition but differs in the number of carbonate groups.

    Lutetium Oxide: A common oxidation product of dilutetium tricarbonate.

    Lutetium Hydroxide: Another related compound with different chemical properties.

Uniqueness: this compound is unique due to its specific molecular structure and the presence of three carbonate groups. This gives it distinct chemical and physical properties compared to other lutetium compounds, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

lutetium(3+);tricarbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH2O3.2Lu/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTLFFUVLKOSNA-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Lu+3].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Lu2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80890608
Record name Dilutetium tricarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80890608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5895-53-4
Record name Carbonic acid, lutetium(3+) salt (3:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, lutetium(3+) salt (3:2)
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Record name Dilutetium tricarbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilutetium tricarbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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